B-(5-ethoxy-2-thienyl)boronic acid is a specialized boronic acid derivative characterized by the presence of a boron atom bonded to a 5-ethoxy-2-thienyl group. Boronic acids are organic compounds that contain a boron atom bonded to one or more hydroxyl groups and are known for their utility in organic synthesis, particularly in cross-coupling reactions. This compound, like other boronic acids, can participate in various
Boronic acids, including B-(5-ethoxy-2-thienyl)boronic acid, have shown potential biological activities. They can act as enzyme inhibitors, particularly for serine proteases and certain types of kinases. Their ability to form reversible covalent bonds with hydroxyl groups makes them valuable in medicinal chemistry for developing therapeutic agents
The synthesis of B-(5-ethoxy-2-thienyl)boronic acid can be achieved through several methods: Interaction studies involving B-(5-ethoxy-2-thienyl)boronic acid typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions and affinities, providing insights into its potential as a therapeutic agent. B-(5-ethoxy-2-thienyl)boronic acid shares structural similarities with other thienylboronic acids but possesses unique features due to its ethoxy substitution. Below is a comparison with similar compounds: The ethoxy group in B-(5-ethoxy-2-thienyl)boronic acid enhances its solubility and reactivity compared to simpler derivatives, making it particularly useful for applications requiring higher reactivity or solubility in polar solvents. B-(5-ethoxy-2-thienyl)boronic acid represents a specialized organoboron reagent that exhibits distinctive reactivity patterns in Suzuki-Miyaura cross-coupling reactions [1]. The compound functions as a nucleophilic coupling partner in palladium-catalyzed transformations, enabling the formation of carbon-carbon bonds through transmetalation processes [2]. Unlike simpler thienylboronic acids, this ethoxy-substituted derivative demonstrates enhanced solubility characteristics and modified electronic properties that influence its coupling behavior . The mechanistic pathway for B-(5-ethoxy-2-thienyl)boronic acid coupling follows the established three-step catalytic cycle: oxidative addition of the aryl halide to the palladium catalyst, transmetalation of the boronic acid to form the organopalladium intermediate, and reductive elimination to generate the coupled product [4]. The ethoxy substituent at the 5-position of the thiophene ring modulates the electronic density of the boron center, affecting the rate of transmetalation [5]. Table 1: Suzuki-Miyaura Coupling Yields with B-(5-ethoxy-2-thienyl)Boronic Acid The scope of B-(5-ethoxy-2-thienyl)boronic acid coupling encompasses various aryl bromides and iodides, with reactivity patterns dependent on the electronic nature of the electrophile [6]. Electron-deficient aryl halides typically provide higher yields compared to electron-rich substrates, consistent with general trends observed in Suzuki-Miyaura reactions [7]. The presence of the ethoxy group contributes to increased nucleophilicity of the boron center, facilitating transmetalation with palladium complexes [8]. Limitations of B-(5-ethoxy-2-thienyl)boronic acid coupling include susceptibility to protodeboronation under basic conditions, particularly in polar protic solvents [7]. The compound exhibits reduced stability compared to electron-deficient boronic acids, requiring careful control of reaction conditions to minimize decomposition pathways [9]. Temperature sensitivity represents another constraint, with elevated temperatures often leading to competitive side reactions [10]. The coupling efficiency varies significantly with different aryl chlorides, often requiring higher catalyst loadings and extended reaction times to achieve satisfactory conversions [8]. Steric hindrance from ortho-substituted electrophiles further limits the reaction scope, with diminished yields observed for bulky substrates [6]. These limitations necessitate optimization of reaction parameters for each specific substrate combination. The selection of appropriate ligands for palladium catalysts in B-(5-ethoxy-2-thienyl)boronic acid coupling reactions requires careful consideration of electronic and steric factors [4]. Phosphine ligands with varying electronic properties significantly influence the rate of oxidative addition and transmetalation steps [8]. Electron-rich phosphines such as tricyclohexylphosphine and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl enhance the nucleophilicity of the palladium center, facilitating oxidative addition to less reactive aryl chlorides [10]. The coordination environment around palladium plays a crucial role in determining the reactivity of thienylboronic acid derivatives [11]. Bidentate phosphine ligands create chelate complexes that stabilize palladium intermediates while modulating the electronic properties of the metal center [4]. The rigid structure of these ligands prevents catalyst deactivation through intermolecular aggregation processes [8]. Table 2: Ligand Effects on Coupling Efficiency Steric considerations become particularly important when dealing with substituted thienylboronic acids [10]. Bulky ligands can impede the approach of the boronic acid to the palladium center, reducing transmetalation rates [11]. Conversely, sterically demanding ligands may facilitate reductive elimination by destabilizing the palladium intermediate [4]. The choice of ligand also affects the selectivity of cross-coupling reactions involving polyhalogenated substrates [11]. Ligands with specific bite angles and cone angles can direct the regioselectivity of oxidative addition, enabling site-selective functionalization of multiply substituted aryl halides [4]. This selectivity proves essential for sequential coupling strategies in heterocycle synthesis [12]. N-heterocyclic carbene ligands represent an alternative class of supporting ligands for thienylboronic acid coupling [4]. These strongly σ-donating ligands provide enhanced thermal stability and resistance to oxidative degradation compared to phosphine analogs [8]. The electronic properties of N-heterocyclic carbenes can be fine-tuned through modification of the nitrogen substituents, allowing optimization for specific substrate combinations [10]. The ethoxy substituent at the 5-position of the thiophene ring in B-(5-ethoxy-2-thienyl)boronic acid exerts significant electronic effects that influence coupling reactivity [5]. This electron-donating group increases the electron density of the thiophene ring through resonance and inductive effects, modifying the properties of the boron center [13]. The enhanced nucleophilicity resulting from ethoxy substitution facilitates transmetalation with palladium complexes, leading to improved coupling rates [8]. Comparative studies with unsubstituted 2-thienylboronic acid reveal that ethoxy substitution typically increases coupling yields by 15-25% under identical reaction conditions [10]. This enhancement stems from the stabilization of the boronate anion intermediate formed during the transmetalation step [2]. The ethoxy group also influences the acidity of the boronic acid, with a measured pKa shift toward higher values compared to electron-withdrawing substituents [13]. Table 3: Electronic Effects on Coupling Efficiency The ethoxy substitution pattern affects the thermodynamic and kinetic aspects of the coupling reaction [14]. Density functional theory calculations indicate that the ethoxy group lowers the activation energy for transmetalation by approximately 2.5 kcal/mol compared to the unsubstituted analog [15]. This energy difference translates to significantly faster reaction rates at moderate temperatures [8]. Solvent effects interact with the electronic properties of the ethoxy substituent, influencing the overall coupling efficiency [16]. In polar aprotic solvents, the ethoxy group enhances the solubility of the boronic acid through hydrogen bonding interactions [5]. This improved solubility leads to higher effective concentrations of the reactive species, contributing to enhanced yields [13]. The electronic influence of ethoxy substitution extends to the stability of the boronic acid under reaction conditions [9]. Electron-donating substituents generally increase resistance to protodeboronation, a common side reaction that reduces coupling efficiency [7]. The ethoxy group provides moderate protection against this degradation pathway, although careful pH control remains necessary [5]. B-(5-ethoxy-2-thienyl)boronic acid serves as a valuable building block for heterocycle construction through sequential cross-coupling strategies [12]. These approaches leverage the reactivity of the boronic acid functionality to install thiophene units into complex molecular frameworks [17]. The ethoxy substituent provides both electronic activation and a potential site for further functionalization [18]. Sequential coupling protocols typically involve the initial formation of a biaryl intermediate through Suzuki-Miyaura coupling, followed by cyclization reactions to generate the target heterocycle [19]. The ethoxy group can participate in these cyclization processes through nucleophilic attack or electrophilic activation [20]. Ring-closing metathesis and intramolecular cyclization reactions represent common strategies for heterocycle formation [18]. Table 4: Heterocycle Construction Yields via Sequential Coupling The construction of polycyclic heterocycles often requires multiple sequential coupling reactions [12]. B-(5-ethoxy-2-thienyl)boronic acid can be incorporated at various stages of these sequences, depending on the desired substitution pattern [17]. The electron-donating nature of the ethoxy group facilitates subsequent coupling reactions by increasing the nucleophilicity of the thiophene ring [8]. Tandem coupling-cyclization reactions represent an efficient approach to heterocycle synthesis [19]. These one-pot processes combine the cross-coupling reaction with an intramolecular cyclization step, eliminating the need for intermediate isolation [20]. The ethoxy substituent can act as a directing group for cyclization reactions, controlling the regioselectivity of ring formation [18]. The versatility of B-(5-ethoxy-2-thienyl)boronic acid in heterocycle construction extends to the synthesis of biologically relevant scaffolds [21]. Thiophene-containing heterocycles exhibit diverse pharmacological activities, making them attractive targets for medicinal chemistry applications [22]. The ethoxy group provides a convenient handle for further structural modifications through standard organic transformations .
Compound Name Structure Unique Features 2-Thienylboronic Acid Lacks ethoxy group; simpler structure 3-Thienylboronic Acid Different position of thienyl group Phenylboronic Acid Contains phenyl instead of thienyl 4-Fluorophenylboronic Acid Contains fluorine substituent Aryl Halide Catalyst Loading Base Yield (%) Reaction Time 4-Bromobenzonitrile 2.5 mol% Pd(PPh₃)₄ K₃PO₄ 78 12 h 4-Chlorobenzonitrile 5.0 mol% Pd(PPh₃)₄ K₃PO₄ 65 24 h 2-Bromothiophene 2.5 mol% Pd(PPh₃)₄ K₂CO₃ 82 8 h 3-Bromopyridine 5.0 mol% Pd(PPh₃)₄ K₂CO₃ 58 18 h Ligand Design Considerations for Thienylboronate Reactivity
Ligand Type Electronic Character Coupling Yield (%) Reaction Rate PPh₃ Moderately electron-donating 65 Moderate PCy₃ Strongly electron-donating 78 Fast P(o-tolyl)₃ Electron-donating/sterically hindered 72 Moderate dppf Bidentate/electron-rich 85 Fast Electronic Effects of Ethoxy Substitution on Coupling Efficiency
Substituent Electronic Effect Relative Reactivity Yield Enhancement (%) H None 1.0 0 -OEt Electron-donating 1.3 23 -Me Weakly electron-donating 1.1 12 -Cl Electron-withdrawing 0.7 -18 Heterocycle Construction via Sequential Cross-Coupling
Target Heterocycle Coupling Steps Overall Yield (%) Key Intermediate Benzothiophene 2 68 Biaryl bromide Thienopyridine 3 52 Pyridyl thiophene Benzofuran 2 71 Phenyl thiophene Indolizine 3 45 Pyridinium salt
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